molecular formula C15H20N2O3 B4754627 3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]acrylamide

3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]acrylamide

Cat. No. B4754627
M. Wt: 276.33 g/mol
InChI Key: DYYXJLQAQYUAFV-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]acrylamide, also known as MDMA or ecstasy, is a synthetic psychoactive drug that is widely used for recreational purposes. It belongs to the class of phenethylamines and acts as a serotonin-norepinephrine-dopamine releasing agent. While MDMA is known for its euphoric and empathogenic effects, it has also been the subject of extensive scientific research due to its potential therapeutic applications.

Mechanism of Action

3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]acrylamide acts primarily as a serotonin-norepinephrine-dopamine releasing agent, causing the release of these neurotransmitters into the synaptic cleft. This leads to increased levels of serotonin, norepinephrine, and dopamine in the brain, which are associated with feelings of euphoria, empathy, and sociability.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of cortisol and prolactin, which are associated with stress and lactation, respectively. In addition, this compound has been shown to increase oxytocin levels, which is associated with social bonding and trust.

Advantages and Limitations for Lab Experiments

3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]acrylamide has several advantages and limitations for use in laboratory experiments. One advantage is its ability to induce a state of heightened empathy and sociability, which can be useful in studying social behavior and communication. However, this compound also has potential confounding effects on cognitive and emotional processes, which can make it difficult to interpret results. In addition, the use of this compound in laboratory experiments raises ethical concerns due to its potential for abuse and neurotoxicity.

Future Directions

There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]acrylamide. One area of interest is the development of safer and more effective methods for synthesizing this compound. Another area of interest is the exploration of this compound's potential therapeutic applications, particularly in the treatment of PTSD and anxiety disorders. Additionally, there is a need for further research on the long-term effects of this compound use, particularly with regards to neurotoxicity and cognitive function. Finally, research is needed to better understand the mechanisms underlying this compound's effects on social behavior and communication.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]acrylamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety disorders. Studies have shown that this compound-assisted psychotherapy can significantly reduce symptoms of PTSD and anxiety, with long-lasting effects. This compound has also been studied for its potential use in the treatment of depression, addiction, and end-of-life anxiety in terminally ill patients.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[3-(dimethylamino)propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-17(2)9-3-8-16-15(18)7-5-12-4-6-13-14(10-12)20-11-19-13/h4-7,10H,3,8-9,11H2,1-2H3,(H,16,18)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYXJLQAQYUAFV-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C=CC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCNC(=O)/C=C/C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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